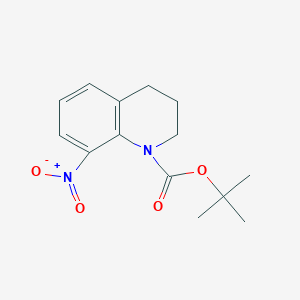

tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Description

This compound belongs to the tert-butoxycarbonyl (Boc)-protected dihydroquinoline family, characterized by a partially saturated quinoline core and a nitro group at the 8-position. Such derivatives are pivotal in medicinal chemistry for modulating opioid receptor activity , enantioselective synthesis , and fluorinated drug development .

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

tert-butyl 8-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-9-5-7-10-6-4-8-11(12(10)15)16(18)19/h4,6,8H,5,7,9H2,1-3H3 |

InChI Key |

IJXVJZQRNLOUCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with commercially available phenolic or aniline derivatives substituted with tert-butyl groups.

- For example, tert-butyl-substituted benzene derivatives undergo nitration using fuming nitric acid and sulfuric acid to yield nitro-substituted intermediates.

- Bromination and cyanation steps may be employed to introduce further functional groups that facilitate ring closure or amide formation.

Nitro Group Introduction

- Nitration is typically performed under controlled acidic conditions (e.g., fuming HNO3/H2SO4) to selectively introduce the nitro group at the desired position.

- The nitro group can also be introduced via electrophilic aromatic substitution on a pre-formed quinoline scaffold or via coupling reactions with nitro-substituted intermediates.

Quinoline Core Formation

- The quinoline ring is constructed through cyclization reactions involving amino derivatives and keto acids or esters.

- Transition-metal-free methods have been reported, where tert-butyl 3-(1-pyrrolidinyl)crotonate reacts with nitroarenes to form quinoline derivatives in moderate yields without the need for metal catalysts.

- The cyclization proceeds via nucleophilic attack and subsequent ring closure, often facilitated by bases such as potassium tert-butoxide.

Protection of the Quinoline Nitrogen

- The nitrogen of the quinoline ring is protected as a tert-butyl carbamate (Boc) to improve stability and facilitate purification.

- Protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF).

- The Boc protection step is typically carried out at room temperature under inert atmosphere for extended periods (e.g., 16 hours).

Purification and Isolation

- After each step, purification is commonly performed using silica gel column chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate mixtures).

- The final compound is isolated as a yellow solid or oil, depending on the specific synthetic route and intermediates involved.

Representative Synthetic Route Example

Mechanistic Insights and Optimization Notes

- The size of the alkyl group at the 4-position of the quinoline affects regioselectivity in coupling reactions, favoring less sterically hindered amine isomers.

- Transition-metal-free cyclization methods using tert-butyl 3-(1-pyrrolidinyl)crotonate have shown to be efficient and environmentally friendly alternatives to metal-catalyzed processes.

- The Boc protecting group can be removed under acidic conditions (e.g., 20% aqueous sulfuric acid) by hydrolysis and decarboxylation, yielding the free amine for further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic Nitration | Fuming HNO3/H2SO4 | Acidic, low temperature | High regioselectivity | Requires careful control to avoid over-nitration |

| Amide Coupling | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, coupling agents | Room temp, chromatography | Moderate yields, regioisomer separation | Moderate overall yield, multiple steps |

| Transition-metal-free Cyclization | tert-butyl 3-(1-pyrrolidinyl)crotonate, potassium tert-butoxide | One-pot, base-mediated | Avoids metals, good yields | Sensitive to substituent effects |

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, triethylamine | Room temp, inert atmosphere | Stable protection, easy deprotection | Moderate yield, requires purification |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Researchers are investigating its mechanism of action and efficacy in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Position : Derivatives with substituents at the 6-position (e.g., 3-oxopropyl, benzyl) are synthesized via transition-metal catalysis (Pd, Ir) , while 8-substituted analogs (e.g., bromo, hydroxy) often involve halogenation or oxidation .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at 8-position) may reduce reactivity in coupling reactions compared to electron-donating groups (e.g., methoxy at 6-position in ).

- Enantioselectivity : Chiral centers (e.g., pyrrolidinyl substituents) achieve high enantiomeric excess (92% ee) via Ir catalysis , whereas fluorinated derivatives require Ru catalysts for asymmetric hydrogenation .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Comparison

Biological Activity

tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparisons with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound is synthesized through a two-step process involving nitration and esterification. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.

The biological activity of this compound is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, potentially disrupting cellular processes and leading to biological effects such as enzyme inhibition or receptor modulation.

Potential Biological Activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, with studies indicating its ability to inhibit bacterial growth.

- Antiviral Properties : There is emerging evidence suggesting that derivatives of quinoline compounds exhibit antiviral activity, particularly against RNA viruses .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 8-Nitroquinoline | Lacks tert-butyl group | Antimicrobial properties |

| 3,4-Dihydroquinoline-1-carboxylate | No nitro group | Lower biological activity |

| tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | Reduced nitro group | Enhanced biological activity due to amino group |

The combination of the nitro group and the tert-butyl ester in this compound contributes to its distinct reactivity and biological properties.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related quinoline derivatives. For instance, a study on tetrahydroisoquinoline derivatives demonstrated significant antiviral activity against SARS-CoV-2, suggesting that modifications in the quinoline structure could enhance bioactivity .

Key Findings:

- Antiviral Activity : Compounds similar to tert-butyl 8-nitro-3,4-dihydroquinoline showed effective inhibition of viral replication in vitro.

- Mechanism Insights : The action mechanism differs from traditional antiviral agents like chloroquine; these compounds primarily inhibit post-entry viral replication processes .

Q & A

Q. What are common synthetic routes for tert-butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate?

- Methodology : Synthesis typically involves: (i) Quinoline core formation via the Pfitzinger reaction (isatin + ketone/base) to construct the dihydroquinoline scaffold. (ii) Nitration : Electrophilic aromatic substitution at the 8-position using nitric acid/sulfuric acid under controlled temperature (0–5°C) to prevent over-nitration. (iii) tert-Butyl protection : Boc (tert-butoxycarbonyl) group introduction via alkylation with di-tert-butyl dicarbonate (Boc₂O) and a catalyst like DMAP in anhydrous DCM .

- Key Considerations : Monitor reaction progress via TLC and optimize nitration regioselectivity using directing groups or steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the nitro group (e.g., δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂) and Boc group (δ ~1.4 ppm for tert-butyl protons).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

- Mass Spectrometry (ESI/MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How do functional groups influence its reactivity?

- Nitro Group : Electron-withdrawing nature activates the ring for nucleophilic substitution (e.g., reduction to amine) or directs electrophilic reactions to meta positions.

- Boc Group : Enhances solubility in organic solvents and stabilizes the dihydroquinoline core during synthetic modifications .

Advanced Research Questions

Q. How does the nitro group’s position (8-nitro vs. 6-nitro) affect biological activity?

- Positional Effects :

- 8-Nitro : Steric hindrance near the fused ring may reduce interactions with planar enzyme active sites (e.g., topoisomerases).

- 6-Nitro : Improved hydrogen bonding with targets due to proximity to the carbonyl group, as seen in antimicrobial studies .

- Comparative Data :

| Compound | Substituent Position | IC₅₀ (Antimicrobial) | Reference |

|---|---|---|---|

| 8-Nitro | C8 | 12.5 µM | |

| 6-Nitro | C6 | 5.8 µM |

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Experimental Variables :

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous buffer), and cell lines (HeLa vs. MCF-7) impact activity.

- Substituent Modifications : Minor structural changes (e.g., methoxy vs. bromo groups) alter target binding. For example, tert-butyl 6-methoxy derivatives show lipid-regulating activity, while brominated analogs exhibit stronger DNA intercalation .

- Validation : Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition, MTT for cytotoxicity) to confirm activity .

Q. What strategies improve regioselective nitration in dihydroquinoline derivatives?

- Directed Nitration : Introduce temporary directing groups (e.g., acetyl) at C7 to steer nitration to C8, followed by deprotection.

- Microwave-Assisted Synthesis : Enhances regioselectivity and reduces byproducts via rapid, uniform heating (e.g., 80°C, 20 min, 85% yield) .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to known anticancer agents?

- Mechanistic Insights :

- The Boc group may sterically hinder interactions with tubulin or topoisomerase II, reducing efficacy compared to unsubstituted quinolines.

- Solution : Replace Boc with smaller protecting groups (e.g., acetyl) to improve target engagement .

Methodological Recommendations

- Purification : Use silica gel chromatography (hexane:acetone gradient) to separate nitro derivatives from di-nitrated byproducts .

- Stability Testing : Store at –20°C under inert atmosphere; the nitro group is prone to photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.